
3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-3-nitrobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted enones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: Lacks the methyl group on the phenyl ring.
3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: Lacks the nitro group on the phenyl ring.
3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one: Nitro group is positioned differently on the phenyl ring.
Uniqueness
The presence of both the nitro and methyl groups on the phenyl ring of 3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one makes it unique compared to similar compounds. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)6-7-13(2)3/h4-8H,1-3H3 |
Clave InChI |
KIWJAMPSPWIQJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C=CN(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
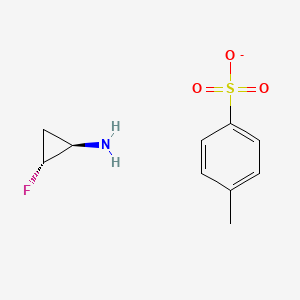
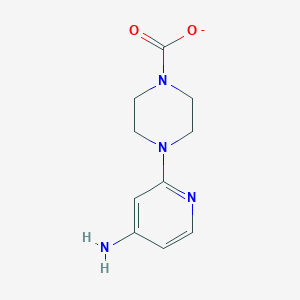
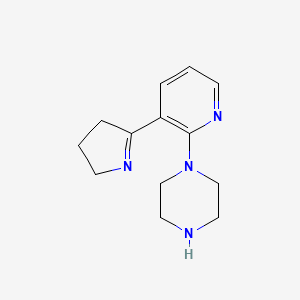
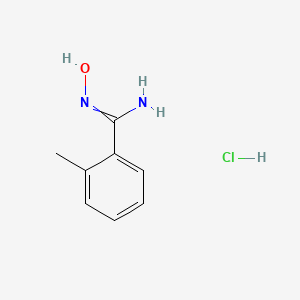
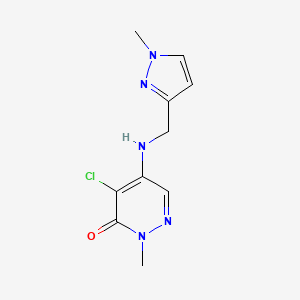
![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
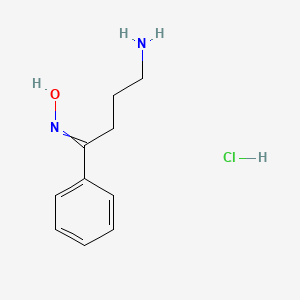
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)
